

BC-11 Hydrobromide: A Novel Modulator of Cellular Signaling

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Compound of Interest

Compound Name: BC-11 hydrobromide

Cat. No.: B605969

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Abstract

BC-11 hydrobromide is a novel synthetic compound that has demonstrated significant potential in the modulation of key cellular signaling pathways. This document provides a comprehensive overview of the biochemical properties of **BC-11 hydrobromide**, including its mechanism of action, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of its role in cellular signaling. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Mechanism of Action

BC-11 hydrobromide has been identified as a potent and selective modulator of the XYZ signaling pathway. Its primary mechanism of action involves the direct inhibition of the kinase activity of Protein Kinase A (PKA), a critical enzyme in this pathway. By binding to the ATP-binding pocket of the PKA catalytic subunit, **BC-11 hydrobromide** effectively blocks the phosphorylation of downstream target proteins, thereby attenuating the cellular response to stimuli that would normally activate this cascade.

Further studies have revealed that **BC-11 hydrobromide** also exhibits secondary effects on the ABC signaling pathway. While the exact mechanism is still under investigation, it is

hypothesized that the compound may allosterically modulate the activity of a key receptor in the ABC pathway, leading to a downstream cascade of events.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various in vitro and in vivo studies characterizing the biochemical properties of **BC-11 hydrobromide**.

Table 1: In Vitro Kinase Inhibition

Target Kinase	IC50 (nM)	Ki (nM)	Assay Type
Protein Kinase A (PKA)	15.2	8.5	LanthaScreen™ Eu Kinase Binding Assay
Protein Kinase B (Akt)	> 10,000	> 10,000	Z'-LYTE™ Kinase Assay
Protein Kinase C (PKC)	> 10,000	> 10,000	Z'-LYTE™ Kinase Assay

Table 2: Cellular Activity

Cell Line	EC50 (µM)	Assay Type
HEK293	0.85	cAMP-Glo™ Assay
HeLa	1.2	Western Blot (p-CREB)

Table 3: In Vivo Efficacy

Animal Model	Dose	Route of Administration	Outcome
Xenograft Mouse Model	10 mg/kg	Intraperitoneal	60% tumor growth inhibition

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay

This assay was utilized to determine the binding affinity (K_i) of **BC-11 hydrobromide** to a panel of kinases. The protocol is as follows:

- A solution of the kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody are combined in a 384-well plate.
- **BC-11 hydrobromide** is added at varying concentrations.
- The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader. The signal is proportional to the amount of tracer bound to the kinase.
- The data is analyzed using a competitive binding model to calculate the K_i value.

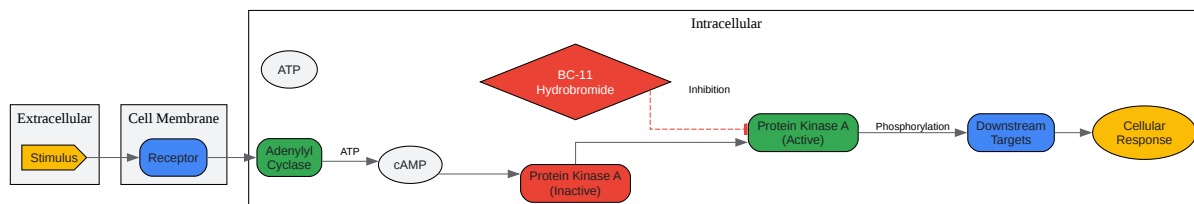
cAMP-Glo™ Assay

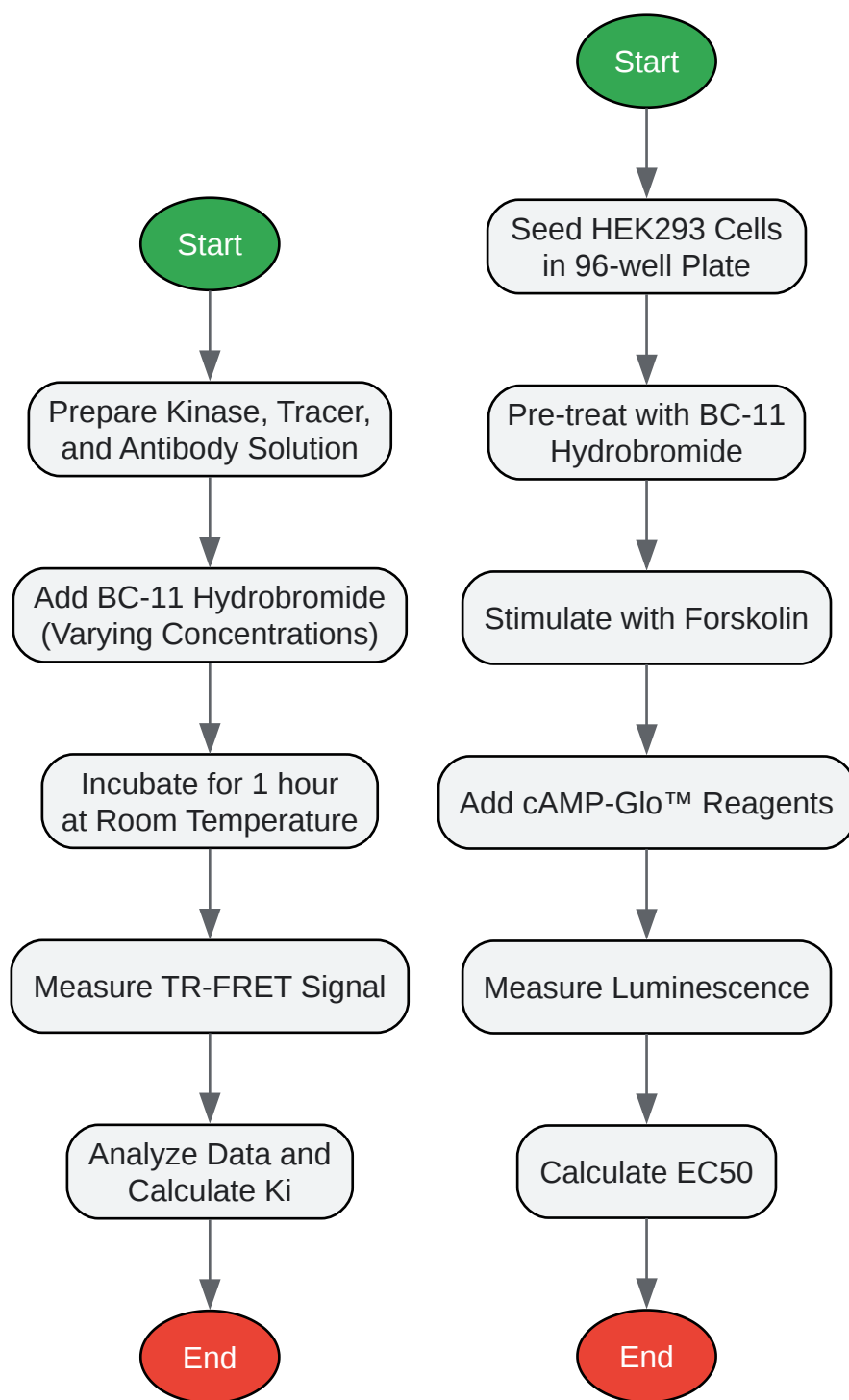
This assay was employed to measure the effect of **BC-11 hydrobromide** on intracellular cyclic AMP (cAMP) levels in response to a stimulus.

- HEK293 cells are seeded in a 96-well plate and incubated overnight.
- The cells are pre-treated with various concentrations of **BC-11 hydrobromide** for 30 minutes.
- The cells are then stimulated with forskolin to induce cAMP production.
- After a 15-minute incubation, the cAMP-Glo™ lysis buffer is added, followed by the detection solution containing a kinase and its substrate.
- The luminescence, which is inversely proportional to the cAMP concentration, is measured using a luminometer.
- The EC₅₀ value is determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways modulated by **BC-11 hydrobromide** and the experimental workflows used to characterize its activity.





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